molecular formula C7H14N2 B164219 N-Cyclopropylpyrrolidin-3-amine CAS No. 1228458-66-9

N-Cyclopropylpyrrolidin-3-amine

Cat. No. B164219
M. Wt: 126.2 g/mol
InChI Key: DIYAZAUDWLXIIE-UHFFFAOYSA-N
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Description

N-Cyclopropylpyrrolidin-3-amine is a compound that falls within the category of cyclopropylamines, which are of significant interest due to their unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The cyclopropyl group attached to the nitrogen atom of the pyrrolidine ring can influence the reactivity and stability of the molecule, making it a valuable moiety for the development of new chemical entities .

Synthesis Analysis

The synthesis of N-cyclopropyl derivatives, including those related to pyrrolidin-3-amine, can be achieved through various methods. One approach involves the copper-promoted N-cyclopropylation of anilines and amines using cyclopropylboronic acid, which affords the corresponding N-cyclopropyl derivatives in good to excellent yields . Another method includes the use of monoalkylthio- or monoarylthio-substituted cyclopropenium salts reacting with secondary amines to form polyfunctionally substituted pyrroles, demonstrating the versatility of cyclopropyl groups in synthesis .

Molecular Structure Analysis

The molecular structure of N-cyclopropylpyrrolidin-3-amine is characterized by the presence of a three-membered cyclopropyl ring attached to a nitrogen atom of the pyrrolidine ring. This structural feature can impart significant strain on the molecule, influencing its reactivity and interactions with other chemical entities. The cyclopropyl group can also affect the conformation of the pyrrolidine ring, potentially impacting the biological activity of the compound .

Chemical Reactions Analysis

N-Cyclopropylpyrrolidin-3-amine and related compounds can undergo various chemical reactions. For instance, N-cyclopropyl-N-alkylanilines react with nitrous acid to produce N-alkyl-N-nitrosoaniline by specific cleavage of the cyclopropyl group from the nitrogen, supporting a mechanism involving the formation of an amine radical cation . Additionally, the cyclopolymerization of N-allyl-N-methyl(2-substituted allyl)amines can lead to the formation of poly(N-methylpyrrolidines) and other low molecular weight products, showcasing the reactivity of cyclopropylamines in radical-induced cyclizations .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclopropylpyrrolidin-3-amine are influenced by the cyclopropyl group. This group can increase the lipophilicity of the molecule, potentially affecting its solubility and distribution in biological systems. The strain of the cyclopropyl ring can also make the compound more reactive, which can be exploited in synthetic applications. For example, the cyclopropyl group can participate in ring-opening reactions, as seen in the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, leading to the formation of various oxidation products .

Scientific Research Applications

Synthesis and Derivatization

N-Cyclopropylpyrrolidin-3-amine is involved in the synthesis of various organic compounds. For instance, it's used in the synthesis of cyclopropylpyrrolidines, which is achieved through the reaction of N-allyl-N-propargylamides with a molybdenum carbene complex. This process is sensitive to substituents and reaction conditions, highlighting the complexity and versatility of N-Cyclopropylpyrrolidin-3-amine in synthetic chemistry (Harvey & Sigano, 1996).

Radical Cyclizations

Another application is in N-silyl-tethered radical cyclizations, where it's used to form silapyrrolidine adducts. These adducts can be oxidized to create γ-amino alcohols, demonstrating its utility in forming complex organic structures (Blaszykowski et al., 2003).

Carbonylation Reactions

In carbonylation reactions, N-Cyclopropylpyrrolidin-3-amine plays a critical role in the γ-C(sp3)–H carbonylation of N-(2-pyridyl)sulfonyl (N-SO2Py)-protected amines. This process is used for the derivatization of amine-based moieties, including amino acids, into γ-lactams, showcasing its importance in the modification of biologically relevant molecules (Hernando et al., 2016).

Formation of N-Hydroxypyrrolidines

N-Cyclopropylpyrrolidin-3-amine is also integral in the synthesis of all-cis-N-hydroxypyrrolidines through a [3+2] dipolar cycloaddition of electron-poor alkenes and nitrone ylides. This process yields products with excellent chemical yield and diastereoselectivity, which is significant for the production of specialized organic compounds (Merino et al., 2011).

In Drug Development

It's used in the development of dipeptidyl peptidase IV inhibitors, demonstrating its relevance in pharmaceutical research. These inhibitors are crucial for the treatment of type 2 diabetes, signifying the compound's importance in medicinal chemistry (Magnin et al., 2004).

Lewis Acid-Catalyzed Reactions

The compound finds application in Lewis acid-catalyzed reactions as well. It's used in the ring-opening of activated cyclopropanes with amine nucleophiles. This methodology has been applied in the enantioselective synthesis of significant compounds, like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Safety And Hazards

The safety data sheet for N-Cyclopropylpyrrolidin-3-amine indicates that it is a hazardous substance. It has the signal word “Danger” and is associated with hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-cyclopropylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6(1)9-7-3-4-8-5-7/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYAZAUDWLXIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616667
Record name N-Cyclopropylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropylpyrrolidin-3-amine

CAS RN

1228458-66-9
Record name N-Cyclopropylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Liu, K Malagu, AF Haughan, V Khetarpal… - Journal of Medicinal …, 2023 - ACS Publications
Huntington’s disease (HD) is caused by an expanded CAG trinucleotide repeat in exon 1 of the huntingtin (HTT) gene. We report the design of a series of HTT pre-mRNA splicing …
Number of citations: 4 pubs.acs.org

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